(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
Description
The compound (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone (hereafter referred to as Compound A) features a pyrazoline core (4,5-dihydro-1H-pyrazole) with a furan-2-yl group at position 3, a 2-hydroxyphenyl group at position 5, and a thiophen-2-yl methanone moiety. This structure combines aromatic heterocycles (furan, thiophene) and a phenolic group, which may influence its physicochemical properties, reactivity, and biological activity.
Properties
IUPAC Name |
[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-15-6-2-1-5-12(15)14-11-13(16-7-3-9-23-16)19-20(14)18(22)17-8-4-10-24-17/h1-10,14,21H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNUIHLFWQYVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CS3)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Compound A and Analogous Pyrazoline Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Compound A’s furan-2-yl (electron-rich) and 2-hydroxyphenyl (polar, H-bonding) contrast with 3b’s electron-withdrawing 2-fluorophenyl, affecting solubility and reactivity .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : The 2-hydroxyphenyl group in Compound A may increase intermolecular H-bonding, leading to a higher melting point compared to 3f (53–55°C) but lower than halogenated analogs like 3b (118–120°C) .
- Solubility: The phenolic -OH in Compound A likely enhances aqueous solubility relative to non-polar derivatives (e.g., 3b) but less than methoxy-containing analogs (e.g., 3f) .
Structural Characterization
- NMR Analysis: Compound A’s furan protons are expected at δ 6.2–7.4 ppm (aromatic), while the phenolic -OH may appear as a broad singlet near δ 9–10 ppm, consistent with and .
- X-ray Crystallography : Isostructural analogs () adopt planar conformations with perpendicular substituents, suggesting similar packing for Compound A .
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